2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
CAS No.: 941990-93-8
Cat. No.: VC7646274
Molecular Formula: C17H24N2O2
Molecular Weight: 288.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941990-93-8 |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.391 |
| IUPAC Name | 2,2-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C17H24N2O2/c1-5-10-19-14-8-7-13(18-16(21)17(2,3)4)11-12(14)6-9-15(19)20/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21) |
| Standard InChI Key | PUMDSCPMKWVSQB-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C |
Introduction
Molecular Formula and Weight
The molecular formula for this compound can be inferred as C22H30N2O2 based on its structural components:
-
2,2-Dimethylpropanamide part contributes C5H10NO.
-
2-Oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl part contributes C17H20N2O.
Thus, the molecular weight would be approximately 358.49 g/mol.
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of an amine with an acid chloride or an anhydride. For 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, the synthesis might involve the following steps:
-
Preparation of the Tetrahydroquinoline Moiety: This could involve the reduction of a quinoline derivative followed by alkylation and oxidation steps.
-
Preparation of the Propanamide Moiety: This involves the synthesis of 2,2-dimethylpropanoyl chloride.
-
Coupling Reaction: The amine from the tetrahydroquinoline moiety is coupled with the acid chloride from the propanamide moiety.
Potential Applications and Research Findings
While specific research findings on this compound are scarce, compounds with similar structures have been explored for various biological activities, including anticancer and antimicrobial properties. The presence of the tetrahydroquinoline ring system, known for its pharmacological importance, suggests potential biological activity.
Data Tables
Given the lack of specific data on 2,2-dimethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Related Quinoline Derivatives | C18H15N3O | 289.33 | Anticancer, Antimicrobial |
| 2,2-Dimethylpropanamide Derivatives | C5H10NO | 102.14 | Various Biological Activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume